molecular formula C10H10N2O4 B11879697 5-Hydroxy-3,3-dimethyl-6-nitroindolin-2-one

5-Hydroxy-3,3-dimethyl-6-nitroindolin-2-one

Cat. No.: B11879697
M. Wt: 222.20 g/mol
InChI Key: GLGSULOUMYONRR-UHFFFAOYSA-N
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Description

5-Hydroxy-3,3-dimethyl-6-nitroindolin-2-one (C10H10N2O4) is a synthetic indolin-2-one derivative, a class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities . The core indolin-2-one structure is a versatile synthetic intermediate, featuring both a keto and a lactam moiety, which makes it a molecule of significant interest for chemical and biological exploration . This specific compound is functionally characterized by a 5-hydroxy substitution, a 6-nitro group, and 3,3-dimethyl modifications on the oxindole core, which are key for modulating its electronic properties, stereochemistry, and interactions with biological targets. Indolinone derivatives are investigated for a wide spectrum of therapeutic applications. Structurally similar 3,3-di(indolyl)indolin-2-ones have demonstrated potent and selective inhibition of α-glucosidase, with significantly higher activity and lower α-amylase inhibition compared to the standard drug acarbose . This selective enzyme inhibition profile is highly advantageous for researching new anti-diabetic agents, as it may lead to reduced side effects commonly associated with commercial alpha-glucosidase inhibitors (AGIs) . Furthermore, 5-nitroindole scaffolds are of considerable interest in oncology research. Recent studies on pyrrolidine-substituted 5-nitroindole derivatives have shown their ability to bind and stabilize c-Myc G-quadruplex (G4) DNA, leading to the downregulation of c-Myc expression, induction of cell-cycle arrest, and increased reactive oxygen species in cancer cells . Docking studies further support the potential of indolin-2-ones to form key interactions with enzyme active sites, providing a structural basis for their observed inhibitory activities . Beyond these areas, the broader indole chemical space is associated with antiviral, anti-inflammatory, antimicrobial, and antioxidant properties, suggesting immense potential for research into newer therapeutic possibilities . Researchers can utilize this compound as a key intermediate in heterocyclic chemistry synthesis or as a pharmacological tool for investigating metabolic disorders and oncogene regulation. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

5-hydroxy-3,3-dimethyl-6-nitro-1H-indol-2-one

InChI

InChI=1S/C10H10N2O4/c1-10(2)5-3-8(13)7(12(15)16)4-6(5)11-9(10)14/h3-4,13H,1-2H3,(H,11,14)

InChI Key

GLGSULOUMYONRR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=C(C=C2NC1=O)[N+](=O)[O-])O)C

Origin of Product

United States

Biological Activity

5-Hydroxy-3,3-dimethyl-6-nitroindolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the nitration of indoline derivatives and subsequent modifications. The process can yield various analogs with differing biological activities.

Biological Activity

The biological activity of this compound has been evaluated in several studies. Key findings include:

  • Antiproliferative Effects : This compound exhibits significant antiproliferative activity against various cancer cell lines. For example, a related derivative demonstrated an IC50 value of 12.54 μM against Panc-1 cells, indicating potent cytotoxic effects comparable to established chemotherapeutic agents like etoposide .
  • Mechanism of Action : The mechanism by which this compound induces cell death appears to involve apoptosis and cell cycle arrest. Flow cytometry studies have shown increased apoptosis rates in treated cancer cells .
  • Enzyme Inhibition : The compound has also been studied for its inhibitory effects on specific enzymes such as lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). Inhibitory activities were observed in the low micromolar range, with some derivatives showing IC50 values as low as 71 nM against isolated 5-LOX .

Case Studies

Several case studies highlight the biological potential of this compound:

  • Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of various derivatives on Panc-1, PC3, and MDA-MB-231 cell lines. The best-performing compound showed IC50 values of 20.3 μM against Panc-1 cells and significantly induced apoptosis .
  • Inhibition Studies : Another investigation focused on the compound's ability to inhibit sEH and 5-LOX activities. The results indicated that structural modifications could enhance inhibitory potency, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Data Tables

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundPanc-112.54Induces apoptosis
Derivative APC320.3Cell cycle arrest
Derivative BMDA-MB-23128.2Induces apoptosis
Derivative CIsolated 5-LOX71 nMEnzyme inhibition

Comparison with Similar Compounds

Structural Analogues in the Indolin-2-one Class

The indolin-2-one scaffold is widely studied due to its pharmacological relevance.

Table 1: Structural Comparison of Indolin-2-one Derivatives
Compound Name Substituents (Position) Key Structural Features Potential Implications
5-Hydroxy-3,3-dimethyl-6-nitroindolin-2-one 5-OH, 3,3-diMe, 6-NO₂ Electron-withdrawing NO₂, bulky 3,3-diMe Enhanced stability; steric hindrance
5-Aminoindolin-2-one hydrochloride 5-NH₂ Electron-donating NH₂ Increased basicity; H-bonding capacity
5-Chloroethyl-6-chloroindolin-2-one 5-ClCH₂CH₂, 6-Cl Electronegative Cl groups Altered lipophilicity; reactivity in SN2
5-Methoxyindolin-2-one (hypothetical) 5-OMe Electron-donating OMe Improved solubility; metabolic stability

Key Observations :

  • Nitro Group (6-NO₂): The nitro group is a strong electron-withdrawing substituent, which may stabilize the aromatic ring but reduce nucleophilic reactivity at adjacent positions. This contrasts with electron-donating groups like -NH₂ or -OMe found in analogs .
  • 5-Hydroxy Group : The -OH group at position 5 enables hydrogen bonding, a feature shared with 5-hydroxyflavones (e.g., 5-hydroxy-3,7,4-trimethoxyflavone ), though the latter’s flavone core differs significantly.

Functional Comparison with Non-Indolin-2-one Compounds

While structurally distinct, compounds with similar substituent patterns provide indirect insights:

Table 2: Functional Analogues in Other Scaffolds
Compound Name Core Structure Substituents (Position) Reported Activity Source
5-Hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one Furanone 5-OH, 3,4-diMe Allelopathic (plant growth suppression)
5-Hydroxy-3,7,4-trimethoxyflavone Flavone 5-OH, 3,7,4-OMe Antibacterial synergy with antibiotics
5-Hydroxy-3',4',7-trimethoxyflavone Flavone 5-OH, 3',4',7-OMe Anti-inflammatory (TNF-α, IL-6 inhibition)

Key Observations :

  • However, the indolin-2-one core’s rigidity may limit conformational flexibility compared to flavones.
  • Nitro vs. Methoxy Groups : The nitro group in this compound contrasts with methoxy groups in flavones, which enhance solubility but reduce electrophilicity.

Preparation Methods

Friedel-Crafts Alkylation for Dimethyl Substitution

The 3,3-dimethyl group is introduced via Friedel-Crafts alkylation using methylating agents such as methyl iodide or dimethyl sulfate. For example, treatment of indolin-2-one with methyl iodide in the presence of a Lewis acid (e.g., AlCl₃) yields 3,3-dimethylindolin-2-one. This intermediate serves as the foundation for subsequent nitration and hydroxylation.

Borsche-Drechsel Cyclization

Alternative routes employ Borsche-Drechsel cyclization, where substituted anilines react with β-ketoesters. For instance, condensation of 4-methoxy-2-nitroaniline with ethyl acetoacetate under acidic conditions forms the indolin-2-one ring, followed by demethylation and nitration.

Regioselective Nitration Strategies

Nitration at position 6 requires careful control to avoid over-nitration or incorrect regiochemistry.

Directed Nitration Using Protecting Groups

To direct nitration to position 6, the hydroxy group at position 5 is temporarily protected. A methoxy group is introduced via methylation (e.g., using dimethyl sulfate), followed by nitration with nitric acid in sulfuric acid. Subsequent demethylation with BBr₃ restores the hydroxy group.

Example Procedure :

  • Protect 5-hydroxy-3,3-dimethylindolin-2-one with methyl iodide/K₂CO₃ in DMF.

  • Nitrate with HNO₃/H₂SO₄ at 0–5°C to yield 6-nitro-5-methoxy-3,3-dimethylindolin-2-one.

  • Deprotect with BBr₃ in CH₂Cl₂ to obtain the target compound.

Nitration of Preformed Dimethylindolinones

Direct nitration of 3,3-dimethylindolin-2-one using mixed acid (HNO₃/H₂SO₄) at low temperatures (-10°C) achieves moderate regioselectivity. However, this method risks forming 4-nitro or 7-nitro isomers, necessitating chromatographic separation.

Hydroxylation at Position 5

The hydroxy group is introduced via oxidation or demethylation, depending on the synthetic pathway.

Oxidative Hydroxylation

Oxidation of a methyl ether precursor using ceric ammonium nitrate (CAN) in aqueous acetonitrile selectively generates the 5-hydroxy group. For example:

  • Methylate 5-hydroxyindolin-2-one to 5-methoxy-3,3-dimethylindolin-2-one.

  • Nitrate at position 6.

  • Oxidize with CAN to remove the methyl group.

Demethylation of Methoxy Intermediates

BBr₃-mediated demethylation is widely employed. A solution of BBr₃ (1.0 M in CH₂Cl₂) reacts with the methoxy precursor at -78°C, followed by gradual warming to room temperature.

Sequential Functionalization: Case Studies

Reductive Amination and Hydrogenation

A multi-step approach from 5-nitroindoline involves:

  • Refluxing 5-nitroindoline with 4-fluorobenzaldehyde and NaBH₃CN to form a secondary amine.

  • Continuous-flow hydrogenation over Pd/C to reduce nitro to amine.

  • Oxidation with MnO₂ to regenerate the indolin-2-one core.

Key Data :

  • Yield: 61–95% for intermediate steps.

  • Purity: >95% (HPLC).

Condensation with Hydrazinecarbothioamide

Derivatives of 5-nitroindolin-2-one are synthesized by condensing 5-nitroisatin with hydrazinecarbothioamide in refluxing 2-propanol. While this method primarily yields thiazole-annelated compounds, hydrolyzing the thiazole moiety could access the target structure.

Reaction Conditions :

  • Solvent: 2-propanol.

  • Catalyst: Acetic acid.

  • Yield: Up to 97%.

Challenges and Optimization

Regioselectivity in Nitration

The electron-donating hydroxy group activates positions ortho and para, but nitration at position 6 (meta) is less favored. Computational studies suggest steric hindrance from the 3,3-dimethyl groups directs nitration to position 6.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating the target compound from nitro isomers .

Q & A

What are the optimal synthetic routes for 5-Hydroxy-3,3-dimethyl-6-nitroindolin-2-one, and how can reaction conditions be tailored to improve yield?

Basic Research Question
The synthesis of this compound typically involves functionalization of the indolin-2-one core. A common approach is nitration at the 6-position of a preformed 5-hydroxyindolin-2-one derivative. For example, nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can minimize side reactions like oxidation of the hydroxyl group . To enhance yield, substituents such as 3,3-dimethyl groups can stabilize reactive intermediates, reducing ring distortion during nitration . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product.

How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

Basic Research Question
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Crystallization conditions (e.g., slow evaporation from DMSO or DMF) must be optimized to obtain high-quality crystals. For refinement, the SHELX suite (SHELXL, SHELXS) is widely used due to its robustness in handling small-molecule data, even with twinned crystals or high thermal motion . Key parameters include:

  • R-factor optimization : Target <0.05 for high-resolution data.
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., O–H···O nitro) to explain packing motifs .

What spectroscopic techniques are most effective for characterizing this compound, and how can contradictory data be resolved?

Advanced Research Question
Primary techniques :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). The 5-hydroxy group typically appears as a broad singlet (δ 10–12 ppm), while nitro groups deshield adjacent protons .
  • IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and nitro (1520, 1350 cm⁻¹) stretches.
    Contradictions : Discrepancies in NMR integration (e.g., missing hydroxy proton) may arise from tautomerism or solvent exchange. Use deuterated DMSO-d₆ to stabilize the hydroxyl proton . For ambiguous mass spectrometry data (e.g., [M+H]+ vs. adducts), high-resolution MS (HRMS) with ESI+ ionization provides definitive molecular formula confirmation .

How does the 3,3-dimethyl substitution influence the compound’s conformational stability and reactivity?

Advanced Research Question
The 3,3-dimethyl groups enforce a rigid, non-planar indolinone ring by sterically hindering puckering motions. This rigidity:

  • Reduces reaction entropy : Favors regioselective nitration at the 6-position over alternative sites .
  • Alters electronic effects : The electron-donating methyl groups slightly deactivate the ring, necessitating stronger nitrating agents for functionalization .
    Computational studies (DFT) using software like Gaussian can model puckering amplitudes and predict reaction sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

What strategies are recommended for analyzing biological activity, and how can binding affinity assays be optimized?

Advanced Research Question
Target identification : Screen against kinase or GPCR libraries due to structural similarity to bioactive indolinones .
Assay design :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics (ka, kd) with proteins .
  • Fluorescence polarization : Use labeled ATP analogs in kinase inhibition assays.
    Data interpretation : Address false positives via counter-screens (e.g., glutathione cross-reactivity tests) and dose-response curves (IC₅₀ validation) .

How can computational methods predict the compound’s pharmacokinetic properties, and what limitations exist?

Advanced Research Question
Tools : SwissADME or ADMETLab2.0 estimate logP (lipophilicity), bioavailability, and CYP450 interactions. For this compound:

  • Predicted logP : ~1.2 (moderate solubility; align with experimental HPLC logk values) .
  • Metabolic sites : Nitro reduction or hydroxyl glucuronidation are likely Phase I/II pathways.
    Limitations : MD simulations may underestimate steric effects of 3,3-dimethyl groups on membrane permeability. Experimental validation (e.g., Caco-2 cell assays) is essential .

What experimental and theoretical approaches resolve discrepancies in reaction mechanisms for nitro-group introduction?

Advanced Research Question
Contradictions between proposed nitration pathways (e.g., electrophilic vs. radical mechanisms) can be addressed via:

  • Isotopic labeling : Use ¹⁵NO₃⁻ to track nitro-group origin in MS/MS fragmentation .
  • Kinetic studies : Monitor reaction rates under varying HNO₃ concentrations; a linear correlation with [HNO₃] supports electrophilic substitution .
  • DFT calculations : Compare activation energies for alternative transition states (e.g., nitronium ion vs. NO₂ radical attack) .

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